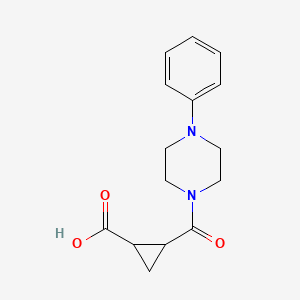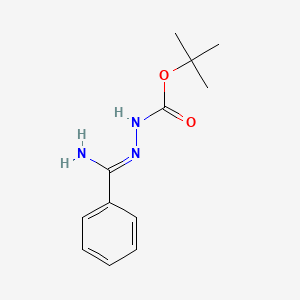
N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) and is widely used in scientific research. It has been shown to have potential therapeutic applications in the treatment of various cancers, such as melanoma, pancreatic cancer, and colon cancer.
Scientific Research Applications
Extraction and Separation Technologies
- Selective Extraction of Americium(III): Certain derivatives of 1,3,5-triazine, such as BATPs (hydrophobic, tridentate nitrogen heterocyclic reagents), have been studied for their ability to selectively extract Americium(III) from europium(III) in nitric acid, showcasing their potential in nuclear waste management and rare earth element recovery (Hudson et al., 2006).
Advanced Materials Development
- Synthesis of Polyamides and Polyimides: Compounds based on similar molecular structures have been used to synthesize polyamides and polyimides with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials exhibit high thermal stability and solubility in polar solvents, making them suitable for creating flexible films and coatings (Yang & Lin, 1995).
- Development of Aromatic Polyamides with s-Triazine Rings: Another study reported the synthesis of new polyamides containing s-triazine rings, which were found to be soluble in polar solvents and showed no weight loss below 360°C, indicating their potential in high-performance materials (Sagar et al., 2001).
Optoelectronics and OLED Applications
- Improvement in OLED Performance: Triazine compounds have been utilized as electron-transport layers in organic light-emitting diodes (OLEDs), demonstrating enhanced driving voltages and power conversion efficiencies. This highlights their role in advancing OLED technology (Matsushima et al., 2010).
Solar Energy Conversion
- Co-Sensitized Solar Cells: Derivatives of 1,3,5-triazine have been used as co-adsorbents in dye-sensitized solar cells (DSSCs), improving their overall conversion efficiency. This suggests their potential in enhancing the performance of solar cells (Wei et al., 2015).
Water Treatment and Environmental Applications
- Novel Nanofiltration Membranes: Research involving 1,3,5-triazine derivatives has led to the development of novel thin-film composite nanofiltration membranes, demonstrating enhanced water flux and dye rejection capabilities, indicating their use in water purification processes (Liu et al., 2012).
properties
IUPAC Name |
2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-28-17-9-5-7-15(13-17)22-19-24-20(23-16-8-6-10-18(14-16)29-2)26-21(25-19)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIYZQKDUYYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)




![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)



![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)